molecular formula C16H34O4S B086745 Cetyl sulfate CAS No. 143-02-2

Cetyl sulfate

Cat. No.: B086745
CAS No.: 143-02-2
M. Wt: 322.5 g/mol
InChI Key: LPTIRUACFKQDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetyl sulfate, also known as hexadecyl sulfate, is an organic compound with the molecular formula C16H34O4S. It is a surfactant and cleansing agent commonly used in various cosmetic and personal care products. This compound belongs to the group of alkyl sulfates, which are known for their ability to lower the surface tension of water, thereby enhancing the spreading and wetting properties of liquids .

Preparation Methods

Cetyl sulfate can be synthesized through the sulfation of cetyl alcohol (hexadecanol) using chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The reaction typically involves the following steps:

Industrial production methods often involve continuous processes to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production of this compound .

Chemical Reactions Analysis

Cetyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cetyl sulfate has a wide range of scientific research applications, including:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and emulsions.

    Biology: this compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.

    Medicine: It is used in the formulation of pharmaceutical products, such as topical creams and ointments, for its emulsifying and cleansing properties.

    Industry: This compound is utilized in the production of detergents, shampoos, and other personal care products .

Mechanism of Action

The mechanism of action of cetyl sulfate primarily involves its surfactant properties. As a surfactant, this compound reduces the surface tension of water, allowing it to spread more easily and interact with various surfaces. This property is particularly useful in cleansing and emulsifying applications. At the molecular level, this compound interacts with lipid membranes, disrupting their structure and enhancing the solubilization of hydrophobic substances .

Comparison with Similar Compounds

Cetyl sulfate can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific alkyl chain length and its ability to function effectively as a surfactant in various formulations.

Properties

IUPAC Name

hexadecyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTIRUACFKQDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1120-01-0 (hydrochloride salt)
Record name Cetyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047982
Record name Hexyldecyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143-02-2
Record name Hexadecyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanol, 1-(hydrogen sulfate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyldecyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588KRC8J32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetyl sulfate
Reactant of Route 2
Reactant of Route 2
Cetyl sulfate
Reactant of Route 3
Reactant of Route 3
Cetyl sulfate
Reactant of Route 4
Reactant of Route 4
Cetyl sulfate
Reactant of Route 5
Cetyl sulfate
Reactant of Route 6
Reactant of Route 6
Cetyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.